molecular formula C10H15ClN4O2 B13037621 tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate

Cat. No.: B13037621
M. Wt: 258.70 g/mol
InChI Key: KXCNVMDVNIYUCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate (CAS: 1268451-71-3) is a bicyclic heterocyclic compound with a molecular formula of C10H15ClN4O2 and a molecular weight of 258.70 g/mol . The tert-butyl carbamate group at the 7-position and the chlorine substituent at the 3-position define its core structure.

Properties

Molecular Formula

C10H15ClN4O2

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl 3-chloro-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carboxylate

InChI

InChI=1S/C10H15ClN4O2/c1-10(2,3)17-9(16)14-4-5-15-7(6-14)12-13-8(15)11/h4-6H2,1-3H3

InChI Key

KXCNVMDVNIYUCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NN=C2Cl)C1

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Application References
This compound 3-Cl, 7-Boc C10H15ClN4O2 258.70 Intermediate in drug synthesis
tert-Butyl 3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate 3-CF3, 7-Boc C11H15F3N4O2 292.26 Precursor for P2X7 antagonists
tert-Butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate 3-Br, 7-Boc C10H15BrN4O2 303.16 Intermediate for cross-coupling reactions
3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one 3-CF3, 7-ketone C12H15F3N4O2 304.27 Synthetic intermediate for borate esters
PK 44 phosphate 3-CF3, indazole-DPP-IV motif C20H17F6N7O5P 580.36 DPP-IV inhibitor (IC50 = 15.8 nM)
N-(2-Fluoro-5-methylphenyl)-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxamide (RB3) 3-CF3, 7-carboxamide C14H13F4N5O 344.28 Lead compound in kinase inhibitor research

Key Observations:

Substituent Effects on Reactivity and Bioactivity

  • The 3-chloro substituent in the target compound contrasts with 3-trifluoromethyl (CF3) or 3-bromo analogs. The CF3 group enhances metabolic stability and lipophilicity, making it favorable in CNS-targeting drugs (e.g., P2X7 antagonists) .
  • The tert-butyl carbamate (Boc) group at the 7-position is a common protecting group, enabling selective deprotection during synthesis .

Pharmacological Profiles

  • PK 44 phosphate (a CF3-containing analog) demonstrates high selectivity (>1,000-fold) for DPP-IV over related proteases, underscoring the role of the triazolopyrazine scaffold in enzyme inhibition .
  • RB3 , bearing a carboxamide moiety, exhibits potent kinase inhibition (LCMS m/z 344 [M+H]+) and serves as a lead in oncology research .

Synthetic Utility

  • Bromo and chloro derivatives (e.g., 3-Br and 3-Cl) are pivotal intermediates for Suzuki-Miyaura cross-coupling reactions, enabling diversification of the triazolopyrazine core .
  • The Boc group is routinely cleaved under acidic conditions (e.g., HCl/EtOH) to generate free amines for further functionalization .

Biological Activity

Tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H15ClN4O2
  • Molecular Weight : 258.70 g/mol
  • Structural Features : The compound features a triazole ring fused to a pyrazine moiety, which is essential for its biological activity. The presence of the tert-butyl group enhances lipophilicity, facilitating better membrane permeability and bioavailability.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its structural analogs have shown effectiveness against various pathogens, suggesting that modifications to the triazole or pyrazine rings can enhance potency against specific microbial targets.

Anti-inflammatory Effects

Research indicates that compounds similar to tert-butyl 3-chloro-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). For instance, certain derivatives have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrazine derivatives. Variations in substituents on the triazole or pyrazine rings can significantly influence the compound's efficacy and safety profile.

Compound NameCAS NumberIC50 (μM)Activity
Tert-butyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate723286-79-10.04 ± 0.01COX Inhibition
Tert-butyl 3-bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate723286-80-4Not AvailableAntimicrobial Activity
Tert-butyl 3-methyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazineNot AvailableNot AvailablePotential Drug Candidate

Study on Antimicrobial Efficacy

A study assessed the antimicrobial activity of various triazolo-pyrazines against Cryptosporidium parvum. The most potent compound from this series exhibited an EC50 of 0.17 μM. This highlights the potential of modifying the triazole ring to enhance activity against protozoan infections .

In Vivo Efficacy

In vivo studies involving murine models of infection demonstrated that certain derivatives of triazolo-pyrazines could effectively reduce parasite load and inflammation markers in infected subjects. These findings suggest that further development of tert-butyl 3-chloro derivatives could lead to new therapeutic options for treating parasitic infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.